Pharmacological profile of Biriperone
Pharmacological profile of Biriperone
An In-Depth Technical Guide to the Pharmacological Profile of Biriperone (Centbutindole)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Biriperone, also known as Centbutindole, is a butyrophenone derivative with antipsychotic properties. Developed by the Central Drug Research Institute in India, its pharmacological activity is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. Clinical studies have demonstrated its efficacy in the treatment of schizophrenia, with a profile comparable to other antipsychotics such as risperidone and haloperidol. This guide provides a comprehensive overview of the pharmacological profile of Biriperone, including its mechanism of action, receptor binding affinity, pharmacokinetics, metabolism, and clinical trial data.
Introduction
Biriperone (Centbutindole) is a neuroleptic agent belonging to the butyrophenone class of antipsychotic drugs[1][2]. Its chemical formula is C24H26FN3O, with a molecular weight of 391.49[3]. Developed as a potential treatment for psychosis, particularly schizophrenia, Biriperone has undergone phase I, II, and III clinical trials, demonstrating effective antipsychotic activity[1][2]. This document serves as a technical guide to its pharmacological properties, synthesizing available preclinical and clinical data to inform further research and development.
Pharmacodynamics: Receptor Binding Profile and Mechanism of Action
The therapeutic effects of Biriperone are rooted in its interaction with key neurotransmitter receptors in the central nervous system. Its mechanism of action is primarily characterized by the antagonism of dopamine and serotonin receptors.
Receptor Binding Affinities
Biriperone exhibits a strong affinity for several dopamine and serotonin receptor subtypes. The available binding data, expressed as Ki values (-log[M]), are summarized in the table below. A lower Ki value indicates a higher binding affinity.
| Target Receptor | Receptor Class | Organism | Action | Ki (-log[M]) | Source |
| D(3) Dopamine Receptor | GPCR | Human | Ki | 7.96 | [3] |
| D(2) Dopamine Receptor | GPCR | Rat | Ki | 7.88 | [3] |
| 5-HT2A Receptor | GPCR | Rat | Ki | 7.62 | [3] |
| D(1A) Dopamine Receptor | GPCR | Rat | Ki | 6.37 | [3] |
Mechanism of Action
Biriperone functions as a dopamine antagonist and also blocks 5-HT2 receptors[1][2]. This dual-receptor antagonism is a hallmark of many atypical antipsychotics and is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia, with a potentially lower propensity for extrapyramidal side effects compared to typical antipsychotics that primarily target D2 receptors.
The antagonism of D2 receptors in the mesolimbic pathway is thought to be responsible for the reduction of positive symptoms of schizophrenia, such as hallucinations and delusions. The blockade of 5-HT2A receptors, particularly in the prefrontal cortex, is hypothesized to enhance dopamine release in this region, which may alleviate negative and cognitive symptoms[4].
Studies in rats have shown that repeated administration of Biriperone leads to a supersensitivity of cortical serotonergic receptors, in contrast to haloperidol, which induces striatal dopamine receptor supersensitivity[5]. This suggests a more pronounced effect of Biriperone on the serotonergic system compared to older typical antipsychotics[5].
Figure 1: Simplified signaling pathway of Biriperone's mechanism of action.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
Note: The available detailed pharmacokinetic data for Biriperone is derived from studies in rats. Human pharmacokinetic parameters have not been extensively reported in the available literature.
Absorption
In rats, following oral administration, the peak serum concentration of Biriperone was observed at 30 minutes, with a secondary peak at 180 minutes[6]. An in-situ absorption study in rats indicated that the rate of absorption is pH-dependent, being five-fold lower at pH 2.6 compared to pH 7.4[6]. The oral bioavailability in rats was estimated to be approximately 24%, which may be attributed to poor solubility and/or extensive first-pass metabolism[6]. Co-administration with polyethylene glycol (PEG) was shown to improve solubilization and increase bioavailability in rats[6].
Distribution
In-vitro and in-vivo protein binding of Biriperone in rats was found to be independent of the substrate concentration over a range of 1.25-10.0 µg/ml[6].
Metabolism
Biriperone is extensively metabolized in rats, with only a negligible amount of the parent drug being excreted unchanged[7]. The major routes of metabolism include the reduction of the carbonyl functional group in the butyrophenone side chain and N-dealkylation of the butyrophenone side chain[7]. Two primary metabolites have been identified: a dealkylated metabolite and a hydroxy metabolite[7]. The formation of the hydroxy metabolite is an enzymatic process dependent on NADPH[8]. The hydroxy metabolite can also undergo glucuronide conjugation[7].
Figure 2: Metabolic pathways of Biriperone in rats.
Excretion
In rat studies, after oral administration, approximately 0.2% of the dose was excreted in the bile and 0.6% in the feces[7]. No parent drug was detected in the urine after oral administration[7]. Following an intravenous dose, only a very small fraction (0.0012%) was eliminated through urine[7]. The hydroxy metabolite was found to be negligibly excreted in the bile, though it was present in a conjugated form[7].
Pharmacokinetic Parameters in Rats
| Parameter | Value | Condition |
| Oral Administration (4 mg/kg) | ||
| Peak Serum Concentration (Cmax) | 50.1 ng/ml (primary), 43.2 ng/ml (secondary) | - |
| Time to Peak Concentration (Tmax) | 30 min (primary), 180 min (secondary) | - |
| Terminal Half-life (t1/2) | 163 min | - |
| Bioavailability | ~24% | - |
| Intravenous Administration (2 mg/kg) | ||
| Distribution Half-life (t1/2α) | 5.7 min | - |
| Elimination Half-life (t1/2β) | 128 min | - |
| Hydroxy Metabolite (after oral admin. of Biriperone) | ||
| Peak Serum Concentration (Cmax) | 6.4 ng/ml | - |
| Time to Peak Concentration (Tmax) | 360 min | - |
| Terminal Half-life (t1/2) | 263 min | - |
| Data sourced from a study in male rats[6]. |
Clinical Efficacy and Safety
Biriperone has been evaluated in clinical trials for the treatment of schizophrenia, where it has been compared to both typical and atypical antipsychotics.
Efficacy in Schizophrenia
In a double-blind study comparing Biriperone with haloperidol over six weeks in 44 patients with schizophrenia, Biriperone (4.5 mg/day) showed an earlier onset of therapeutic effect on both positive and negative symptoms as measured by the Positive and Negative Syndrome Scale (PANSS)[8][9]. However, from the third week onwards, the efficacy was comparable to haloperidol (15 mg/day)[8][9].
Another eight-week, double-blind study compared Biriperone with risperidone in 44 schizophrenic patients[1][2]. The results indicated that Biriperone and risperidone have a similar onset of antipsychotic action, with both drugs showing a significant decrease in the total PANSS score, as well as on the positive syndrome, negative syndrome, and general psychopathology subscales from the second week onwards[1][2]. Biriperone demonstrated an improvement in negative symptoms similar to that of risperidone[1][2].
Safety and Tolerability
The side effect profile of Biriperone was found to be similar to that of risperidone in a comparative study, with the exception of a higher incidence of dystonia in the Biriperone group (5 patients vs. 1 patient in the risperidone group)[1][2].
Experimental Protocols
The specific, detailed protocols used in the original studies of Biriperone are not fully available. The following are representative protocols based on standard methodologies for the types of experiments conducted.
Representative Receptor Binding Assay Protocol
This protocol is a general representation of a competitive radioligand binding assay to determine the affinity (Ki) of a test compound like Biriperone for a specific receptor (e.g., Dopamine D2).
-
Receptor Preparation:
-
Homogenize tissue (e.g., rat striatum for D2 receptors) or cultured cells expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [3H]spiperone for D2 receptors) at a concentration close to its Kd.
-
Add increasing concentrations of the unlabeled test compound (Biriperone).
-
To determine non-specific binding, add a high concentration of a known D2 antagonist (e.g., unlabeled haloperidol) to a separate set of wells.
-
Initiate the binding reaction by adding the prepared membrane suspension.
-
Incubate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
-
Separation and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor (Biriperone).
-
Determine the IC50 value (the concentration of Biriperone that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 3: Workflow for a representative receptor binding assay.
Conclusion
Biriperone (Centbutindole) is a butyrophenone antipsychotic with a pharmacological profile characterized by potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. Clinical evidence supports its efficacy in schizophrenia, demonstrating effects on both positive and negative symptoms that are comparable to established antipsychotics. While preclinical studies in rats have elucidated its metabolic pathways and pharmacokinetic properties, a notable gap exists in the availability of comprehensive human pharmacokinetic data. Further research to establish the human pharmacokinetic profile would be essential for optimizing its clinical use and for any future drug development efforts. The existing data suggest that Biriperone is a promising compound, particularly in its beneficial effects on negative symptoms, warranting a more detailed exploration of its clinical potential.
References
- Gulati, A., Srimal, R. C., & Dhawan, B. N. (1991).
- Chandra, R., Singh, H., Dalal, P. K., Asthana, O. P., & Srivastava, J. S. (2002). Comparative Efficacy of Centbutindole & Risperidone in Schizophrenia.
- Singh, H., Srivastava, J. S., Raghuvanshi, C., Dalal, P. K., & Asthana, O. P. (1999). A comparative efficacy study of centbutindole and haloperidol in schizophrenia.
- Chandra, R., Singh, H., Dalal, P. K., Asthana, O. P., & Srivastava, J. S. (2002). Comparative efficacy of centbutindole & risperidone in schizophrenia.
- Chandra, R., Singh, H., Dalal, P. K., Asthana, O. P., & Srivastava, J. S. (2002). COMPARATIVE EFFICACY OF CENTBUTINDOLE & RISPERIDONE IN SCHIZOPHRENIA.
- Singh, H., Srivastava, J. S., Raghuvanshi, C., Dalal, P. K., & Asthana, O. P. (1999). A COMPARATIVE EFFICACY STUDY OF CENTBUTINDOLE AND HALOPERIDOL IN SCHIZOPHRENIA.
- Issar, M., Singh, S. K., Madhusudanan, K. P., Mishra, B., & Gupta, R. C. (2003). Pharmacokinetics, in-situ absorption and protein binding studies of a new neuroleptic agent centbutindole in rats. International journal of pharmaceutics, 258(1-2), 155–164.
- Swigart, V. (n.d.). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors.
- Issar, M., Singh, S. K., Madhusudanan, K. P., Mishra, B., & Gupta, R. C. (2002). Metabolism and Excretion of Centbutindole (Neuroleptic) in Rats After Oral Administration. Journal of pharmacy and pharmacology, 54(12), 1623–1630.
- Gendelman, H. E. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System.
- Wong, Y. C. (1997). Pharmacokinetics of sertindole in healthy young and elderly male and female subjects. Clinical pharmacokinetics, 33(4), 295-304.
- A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors.
- Biriperone. Drug Central.
- Pharmacokinetics and Pharmacodynamics of Key Components of a Standardized Centella asiatica Product in Cognitively Impaired Older Adults: A Phase 1, Double-Blind, Randomized Clinical Trial. MDPI.
- Arnt, J. (2001). Sertindole is a serotonin 5-HT2c inverse agonist and decreases agonist but not antagonist binding to 5-HT2c receptors after chronic treatment. Psychopharmacology, 157(2), 157-166.
- Dopamine/Serotonin Receptor Targets for Psychosis & Mood | Ch 5. (2023, November 22). YouTube.
- Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery.
- Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors.
- Pharmacokinetics.
- Spampinato, U. (2017). The central serotonin 2B receptor as a new pharmacological target for the treatment of dopamine-related neuropsychiatric disorders: Rationale and current status of research. Pharmacology & therapeutics, 177, 88-96.
- October - December 2023 | Potential Signals of Serious Risks/New Safety Information Identified by the FDA Adverse Event Reporting System (FAERS). (2024, May 6). U.S.
- E 2 A Clinical Safety Data Management: Definitions and Standards for Expedited Reporting. European Medicines Agency.
- Use of probe drugs as predictors of drug metabolism in humans. PubMed.
- The central serotonin 2B receptor as a new pharmacological target for the treatment of dopamine-related neuropsychiatric disorders: Rationale and current status of research.
Sources
- 1. Comparative efficacy of centbutindole & risperidone in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Differential alteration in striatal dopaminergic and cortical serotonergic receptors induced by repeated administration of haloperidol or centbutindole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, in-situ absorption and protein binding studies of a new neuroleptic agent centbutindole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism and excretion of centbutindole (neuroleptic) in rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparative efficacy study of centbutindole and haloperidol in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A COMPARATIVE EFFICACY STUDY OF CENTBUTINDOLE AND HALOPERIDOL IN SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]
